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Compound of Interest

Compound Name: 2-Phenyl-L-phenylalanine

Cat. No.: B15234257

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 2-Phenyl-L-phenylalanine
derivatives, a class of compounds demonstrating significant potential across various
therapeutic areas. This document provides a comprehensive overview of their synthesis,
biological activities, and mechanisms of action, with a focus on their applications in antiviral,
anticancer, and metabolic disease research.

Introduction

2-Phenyl-L-phenylalanine, an unnatural amino acid, serves as a versatile scaffold for the
development of novel therapeutic agents. The introduction of a second phenyl group at the
beta-position of L-phenylalanine creates a unique three-dimensional structure that can be
further modified to achieve specific biological activities. These modifications can influence the
compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the
key derivatives, their synthesis, and their promising applications in drug discovery and
development.

Synthesis of 2-Phenyl-L-phenylalanine Derivatives

The synthesis of 2-Phenyl-L-phenylalanine derivatives often begins with the protection of the
amino group of L-phenylalanine, typically with a tert-butyloxycarbonyl (Boc) group.[1] This
protecting group strategy allows for controlled reactions at other parts of the molecule.
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A common synthetic route involves the asymmetric a-alkylation of a glycine Schiff base with
substituted benzyl bromides. This reaction is often catalyzed by phase transfer catalysts, such
as Cinchona alkaloid quaternary ammonium salts, to yield enantiomerically pure unnatural a-
amino acid derivatives.[2]

Another approach is the use of enzymes, such as phenylalanine ammonia lyases (PALS), for
the amination of a variety of cinnamic acids.[3] This biocatalytic method offers a cost-effective
and environmentally friendly route to producing various phenylalanine analogues.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine

A detailed protocol for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a key
intermediate, is described in Organic Syntheses.[4] The procedure involves the reaction of L-
phenylalanine with di-tert-butyl dicarbonate in the presence of a base.[4]

Potential Therapeutic Applications

2-Phenyl-L-phenylalanine derivatives have shown promise in several therapeutic areas,
including:

 Antiviral Activity: Particularly as inhibitors of the HIV-1 capsid protein.
» Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

o Metabolic Diseases: Acting as agonists for G protein-coupled receptors involved in metabolic
regulation.

e Quorum Sensing Inhibition: Disrupting bacterial communication to prevent infections.

Antiviral Activity: HIV-1 Capsid Inhibitors

Several studies have focused on the design and synthesis of 2-Phenyl-L-phenylalanine
derivatives as inhibitors of the HIV-1 capsid (CA) protein, a critical component in the viral life
cycle. These inhibitors bind to a pocket at the interface of two CA protomers, disrupting capsid
assembly and function.

Quantitative Data: Anti-HIV-1 Activity
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The following table summarizes the anti-HIV-1 activity of representative 2-Phenyl-L-
phenylalanine derivatives.

Compound EC50 (pM)[5][6]1[7] CC50 (pM)[5][6]
PF-74 0.42 £0.11 >11.56

[1-13c 514 £1.62 >9.51

V-25i 2.57+0.79 > 8.55

7d 1497 £ 0.24 112.41 £ 3.22

7f 452 £ 0.87 (HIV-2) 90.06 £ 15.72
F2-7f 5.89 + 2.03 16.36 = 3.38

Experimental Protocol: Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is typically evaluated in MT-4 cells using the MTT
assay to determine cell viability after infection with HIV-1. The EC50 (50% effective
concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%,
while the CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of
uninfected cells by 50%.

Anticancer Activity

Derivatives of B-phenylalanine containing sulphonamide and azole moieties have been
synthesized and evaluated for their antiproliferative activity in lung cancer models.[8]

Quantitative Data: Anticancer Activity

The following table presents the IC50 values (the concentration that causes 50% growth
inhibition) of selected derivatives against different cancer cell lines.
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Compound Cell Line IC50 (puM)[9][10][11]
5d-2 HelLa, A549, MCF-7, HL-60 1.04 -2.27

6 MCF-7, HepG2, A549 11.7,0.21, 1.7
Doxorubicin (control) MCF-7, HepG2, A549 7.67,8.28, 6.62
Complex 4 MCF-7 0.63

Complex 5 MCF-7 0.78

Experimental Protocol: Anticancer Activity Assay

The in vitro anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures
the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells
are seeded in 96-well plates and treated with different concentrations of the test compounds for
a specified period. The IC50 values are then calculated from the dose-response curves.

Metabolic Diseases: GPR142 Agonists

G protein-coupled receptor 142 (GPR142) is an islet-enriched receptor that has emerged as a
therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin
secretion. Phenylalanine derivatives have been identified as agonists of GPR142.

Signaling Pathway: GPR142-Mediated Insulin Secretion

Stimulation of GPR142 by an agonist triggers the activation of Gq signaling, leading to the
formation of inositol triphosphate (IP3).[12][13] This, in turn, enhances glucose-dependent
insulin secretion from pancreatic B-cells.[12][13] GPR142 activation can also lead to the
activation of Gi, which suppresses cAMP, and the phosphorylation of ERK, which may
contribute to the beneficial effects on [3-cell survival and proliferation.[12][13]
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Caption: GPR142 signaling pathway in pancreatic (3-cells.

Quorum Sensing Inhibition

Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent
inhibitors of quorum sensing (QS) in bacteria.[14] QS is a cell-to-cell communication
mechanism that bacteria use to coordinate gene expression, including the production of
virulence factors and biofilm formation. By inhibiting QS, these compounds can potentially
prevent bacterial infections.

Experimental Protocol: Quorum Sensing Inhibition Assay

The inhibitory effect on quorum sensing can be evaluated using a reporter strain, such as
Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent
manner. The assay involves growing the reporter strain in the presence of the test compounds
and quantifying the inhibition of violacein production.

Physicochemical Properties
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The physicochemical properties of 2-Phenyl-L-phenylalanine derivatives are crucial for their
biological activity and drug-like characteristics. These properties, including lipophilicity (LogP),
solubility, and molecular weight, can be modulated by introducing different substituents on the
phenyl rings.

Physicochemical Data of L-Phenylalanine

Property Value[15]
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Water Solubility 29.6 g/L at 25 °C
pKal (carboxyl) 1.83

pKa2 (amino) 9.13

Conclusion and Future Directions

2-Phenyl-L-phenylalanine derivatives represent a promising class of compounds with diverse
therapeutic potential. Their unique structural features allow for fine-tuning of their biological
activities, making them attractive candidates for drug discovery programs. Further research is
warranted to explore the full potential of this chemical scaffold, including the optimization of
lead compounds, in-depth mechanistic studies, and preclinical and clinical evaluation. The
development of more efficient and stereoselective synthetic methods will also be crucial for
advancing this field.

Experimental Workflows

Workflow: From Synthesis to Biological Evaluation
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Caption: General experimental workflow for the development of 2-Phenyl-L-phenylalanine
derivatives.

Signaling Pathway: Ehrlich Pathway in Saccharomyces cerevisiae

L-phenylalanine can be catabolized by Saccharomyces cerevisiae through the Ehrlich pathway
to produce 2-phenylethanol, an important aroma compound in fermented beverages.[16][17]
[18]

L-Phenylalanine Aminotransferase Phenylpyruvic acid Decarboxylase Phenylacetaldehyde Alcohol Dehydrogenase 2-Phenylethanol

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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